molecular formula C14H20N2O2S2 B2836077 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-17-8

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2836077
CAS No.: 868217-17-8
M. Wt: 312.45
InChI Key: YXQVHCWAHXLFHB-UHFFFAOYSA-N
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Description

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a sulfur-containing organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with 1-propylsulfonyl-4,5-dihydroimidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, alcohols; often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
  • 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
  • 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole

Uniqueness

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole stands out due to its specific combination of a methylphenyl group and a propylsulfonyl group attached to the dihydroimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-3-10-20(17,18)16-9-8-15-14(16)19-11-13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVHCWAHXLFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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